REACTION_CXSMILES
|
[Br-:1].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:22]1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2[C:24]([CH2:31][CH2:32]O)=[CH:23]1.[Br-]>C1CCCCC1.C(#N)C.O>[Br:1][CH2:32][CH2:31][C:24]1[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=2[O:22][CH:23]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C2=C1C=CC=C2)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in abs
|
Type
|
ADDITION
|
Details
|
During the addition the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was kept between 19 and 21° C
|
Type
|
WAIT
|
Details
|
The mixture was then left
|
Type
|
CUSTOM
|
Details
|
The triphenylphosphane which had precipitated out during this period of time
|
Type
|
CUSTOM
|
Details
|
was removed from the reaction mixture by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
For complete removal of the phosphane
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered over a layer of silica gel (15 g) about 3 cm thick
|
Type
|
WASH
|
Details
|
The silica gel was washed with cyclohexane (5×20 ml)
|
Type
|
CUSTOM
|
Details
|
The solution obtained in t his way, which
|
Type
|
CONCENTRATION
|
Details
|
was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
This was isolated in a yield of 2.47 g (87%) as a yellowish oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |